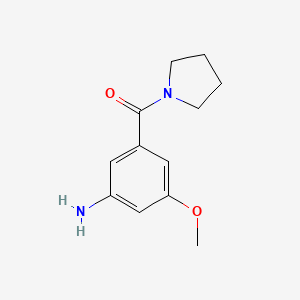
(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone
Übersicht
Beschreibung
(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone, also known as 3-AMPM, is an organic compound belonging to the class of pyrrolidinones. It is a white crystalline solid with a molecular weight of 214.27 g/mol and a melting point of approximately 138-140°C. 3-AMPM is a widely used compound in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone is widely used in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. It is used as a model compound to study the structure and function of enzymes, receptors, and other proteins. It is also used to study the effects of drugs on the nervous system, as well as the biochemical and physiological effects of drugs on the body.
Wirkmechanismus
The exact mechanism of action of (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone is not yet fully understood. However, it is known to interact with a variety of receptors and enzymes, including the serotonin receptor 5-HT1A, the dopamine receptor D3, and the enzyme monoamine oxidase B. It is also known to interact with other proteins, such as the voltage-gated sodium channels and the GABA receptor. These interactions are thought to be responsible for the biochemical and physiological effects of (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone.
Biochemical and Physiological Effects
(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone has a variety of biochemical and physiological effects. It is known to have antidepressant effects, as well as anxiolytic and sedative effects. It has also been found to have anticonvulsant, anti-inflammatory, and neuroprotective effects. In addition, it has been found to have an effect on the metabolism of glucose and lipids, and to be a weak inhibitor of the enzyme monoamine oxidase B.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone in lab experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and it is relatively stable and non-toxic. In addition, it is a versatile compound, with a wide range of potential applications in scientific research. However, there are also some limitations to its use in lab experiments. For example, it is not always possible to accurately measure its effects in vivo, due to its rapid metabolism and rapid clearance from the body.
Zukünftige Richtungen
There are a number of potential future directions for research into (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone. One potential direction is to further investigate its mechanism of action, in order to gain a better understanding of its biochemical and physiological effects. Another potential direction is to investigate its potential therapeutic applications, such as its use as an antidepressant, anxiolytic, or anticonvulsant drug. Finally, it could also be studied for its potential use as a diagnostic tool, in order to identify and monitor the activity of specific receptors and enzymes in the body.
Eigenschaften
IUPAC Name |
(3-amino-5-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-9(6-10(13)8-11)12(15)14-4-2-3-5-14/h6-8H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJSFCFPWBQIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



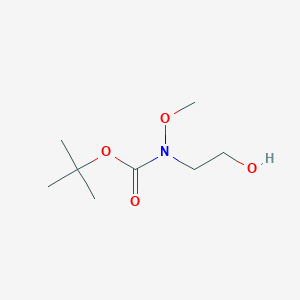

![Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate](/img/structure/B1458982.png)

![1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1458984.png)
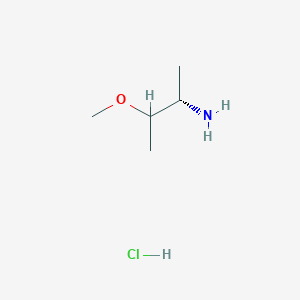

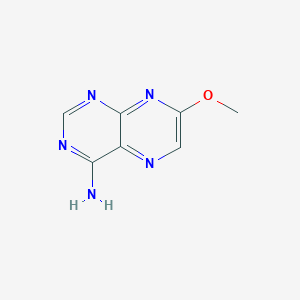


![[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride](/img/structure/B1458994.png)
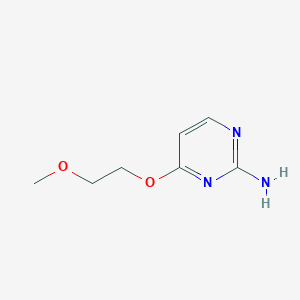
![1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1458996.png)
